6-Hydroxydodecanedioic acid
Description
Structure
3D Structure
Properties
CAS No. |
50870-54-7 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
6-hydroxydodecanedioic acid |
InChI |
InChI=1S/C12H22O5/c13-10(7-4-5-9-12(16)17)6-2-1-3-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) |
InChI Key |
RYJGFWCOGGWUAH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CCCCC(=O)O)O)CCC(=O)O |
Origin of Product |
United States |
Strategic Methodologies for 6 Hydroxydodecanedioic Acid Synthesis and Biosynthesis Research
Chemoenzymatic and De Novo Chemical Synthesis Approaches
The production of 6-hydroxydodecanedioic acid is being explored through a combination of chemical and enzymatic methods, as well as purely chemical strategies from simple precursors. These approaches aim to provide efficient and selective routes to this valuable compound.
Multi-step Organic Synthesis Methodologies for this compound
Multi-step organic synthesis provides a traditional yet versatile platform for the construction of complex molecules like this compound from simpler, readily available starting materials. Research in this area is focused on improving efficiency, selectivity, and sustainability.
The development of novel reaction pathways is crucial for enhancing the efficiency and feasibility of this compound synthesis. One potential pathway involves the oxidation of cyclic ketones. For instance, research has demonstrated the oxidation of cyclododecanone (B146445) to dodecanedioic acid. google.comresearchgate.netsemanticscholar.orgdntb.gov.ua This reaction could serve as a foundational step, with subsequent regioselective hydroxylation at the C6 position being a key challenge for investigation. The oxidation of cyclic ketones to dicarboxylic acids can be achieved using various oxidizing agents, including oxygen or air in the presence of transition metal catalysts. researchgate.netsemanticscholar.orgdntb.gov.ua A study on the oxidation of various cyclic ketones, including cyclododecanone, reported a selectivity of 76% for the corresponding dicarboxylic acid under specific conditions. researchgate.netsemanticscholar.orgdntb.gov.ua
Another approach could involve the functionalization of long-chain fatty acids. While direct hydroxylation at the C6 position of dodecanedioic acid is challenging, multi-step sequences involving protection-deprotection strategies and the introduction of a hydroxyl group via stereocontrolled reactions are being explored. The development of new reagent systems that can achieve regioselective C-H activation and oxidation on a long aliphatic chain is a significant area of research.
The hydroxyl group at the C6 position of this compound creates a chiral center, leading to the existence of (R)- and (S)-enantiomers. The biological activity and material properties of these enantiomers can differ significantly, making their stereoselective synthesis and separation a critical area of research.
Stereoselective Synthesis: Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. For hydroxy fatty acids, several stereoselective synthesis strategies have been developed for related molecules, which could be adapted for this compound. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming reaction. For example, the asymmetric synthesis of other hydroxy fatty acids has been achieved through organocatalytic steps to create chiral epoxides, which are then opened to yield the desired hydroxylated product. nih.gov The development of enzymes that can selectively hydroxylate a dicarboxylic acid backbone at the C6 position with high enantioselectivity is a promising chemoenzymatic approach. dtu.dk
Enantiomer Separation: When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), separation techniques are required to isolate the individual enantiomers. Chiral chromatography is a powerful technique for this purpose. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for separating enantiomers of chiral acids. nih.govkoreascience.kr For instance, cinchona alkaloid-derived CSPs have been successfully used for the chiral separation of various 2-hydroxycarboxylic acids. nih.gov The separation mechanism often relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
| Separation Technique | Chiral Selector/Stationary Phase | Applicability to Hydroxy Dicarboxylic Acids |
| Chiral HPLC | Cinchona alkaloid-derived CSPs (e.g., Chiralpak QD-AX, QN-AX) | Demonstrated for 2-hydroxydicarboxylic acids. nih.gov |
| Chiral HPLC | (S)-1-(1-(6,7-dimethylnaphthyl))isobutylamine-derived CSP | Shown to separate derivatized α-hydroxycarboxylic acids. koreascience.kr |
| Enzymatic Resolution | Glycolate oxidase | Used for the kinetic resolution of chiral 2-hydroxy carboxylic acids. acs.org |
Green Chemistry Principles in this compound Production Research
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable production processes. This involves minimizing waste, using less hazardous chemicals, and utilizing renewable resources.
Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal in green chemistry. Solvent-free reactions can reduce environmental pollution, improve safety, and simplify product purification. Research into the oxidation of cyclic ketones to dicarboxylic acids has explored solvent-free conditions. For example, the oxidation of cyclohexane/cyclohexanone mixtures has been investigated without the use of a solvent. mdpi.com While not directly for this compound, these studies provide a proof-of-concept for developing solvent-free steps in its synthesis. The synthesis of α-hydroxy fatty acids has also been demonstrated under solvent-free conditions via intermediate α-chlorination. acs.org
Atom-Economical Synthesis: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste. Synthetic strategies for this compound are being evaluated for their atom economy. Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions. The development of catalytic routes that minimize the use of stoichiometric reagents is a key focus.
The use of renewable feedstocks is a cornerstone of sustainable chemistry. Research is actively exploring the use of biomass-derived materials for the production of dicarboxylic acids, including the precursor for this compound.
Bio-based Production of Dodecanedioic Acid: Dodecanedioic acid (DDDA), a potential precursor to this compound, can be produced from renewable feedstocks through fermentation processes. core.ac.ukupenn.edu Strains of the yeast Candida tropicalis have been shown to convert fatty acids derived from plant oils, such as palm oil and coconut oil, into DDDA. core.ac.uknih.gov One study reported the production of 66 g/L of DDA from dodecanoic acid methyl ester, which can be obtained from coconut oil. nih.gov Another approach involves a multi-enzymatic cascade for the synthesis of DDDA from linoleic acid, a renewable fatty acid. researchgate.netnih.gov These biocatalytic routes offer a sustainable alternative to traditional petrochemical-based production of DDDA. confex.com
| Feedstock | Biocatalyst/Process | Product | Reported Titer/Yield |
| Dodecanoic acid methyl ester (from Coconut Oil) | Candida tropicalis | Dodecanedioic acid | 66 g/L nih.gov |
| Palm Oil | Genetically altered Candida yeast | Dodecanedioic acid | 14,000 metric tons/year (plant design) core.ac.uk |
| Linoleic Acid | Multi-enzymatic cascade (E. coli) | Dodecanedioic acid | 43.8 g/L/day nih.gov |
The subsequent challenge lies in the development of efficient and selective methods for the hydroxylation of this bio-derived dodecanedioic acid at the C6 position to yield the final product, this compound.
Biocatalytic and Biotechnological Production Research of this compound
The biotechnological production of dicarboxylic acids (DCAs) and their hydroxylated derivatives has been a significant area of research, primarily utilizing microbial fermentation and enzymatic conversion processes. These approaches offer a promising alternative to traditional chemical syntheses, which often rely on harsh reaction conditions and petrochemical feedstocks. dntb.gov.ua
Microbial Fermentation Research and Strain Engineering for Enhanced Biosynthesis
Microbial fermentation is a cornerstone of biotechnological production, where engineered microorganisms serve as cellular factories to convert renewable feedstocks into target molecules. Research in this area for hydroxy-dicarboxylic acids involves the elucidation of metabolic pathways and the genetic engineering of microbial strains to optimize production efficiency.
The primary metabolic route for the biosynthesis of α,ω-dicarboxylic acids from fatty acids or alkanes in microorganisms is the ω-oxidation pathway. nih.gov This pathway has been extensively studied in yeasts like Candida tropicalis and bacteria such as Pseudomonas putida. The pathway typically involves a three-step enzymatic cascade:
ω-Hydroxylation: A cytochrome P450 monooxygenase (CYP) introduces a hydroxyl group at the terminal (ω) methyl group of the fatty acid chain.
Alcohol Oxidation: An alcohol dehydrogenase (ADH) oxidizes the terminal hydroxyl group to an aldehyde.
Aldehyde Oxidation: An aldehyde dehydrogenase (ALDH) further oxidizes the aldehyde to a carboxylic acid, forming the α,ω-dicarboxylic acid.
The synthesis of this compound presents a unique challenge as it requires a sub-terminal hydroxylation at the C-6 position, in addition to the terminal carboxyl groups. Two plausible biosynthetic routes can be envisioned:
Route A: The hydroxylation of dodecanedioic acid at the C-6 position.
Route B: The ω-oxidation of a pre-existing 6-hydroxydodecanoic acid.
Currently, no naturally occurring pathway for the specific C-6 hydroxylation of a C12 dicarboxylic acid has been fully elucidated. Therefore, research focuses on the genetic manipulation of model organisms like Escherichia coli or Saccharomyces cerevisiae to introduce and engineer the necessary enzymatic activities.
Genetic Manipulation Strategies:
Enzyme Engineering: The regioselectivity of cytochrome P450 monooxygenases is a key target for protein engineering. While most wild-type CYPs favor terminal or near-terminal (ω-1, ω-2) positions, directed evolution and site-directed mutagenesis could be employed to shift the catalytic activity towards the C-6 position of dodecanedioic acid. For example, P450 BM3 from Bacillus megaterium is a highly studied, self-sufficient monooxygenase known for its high activity and broad substrate scope, making it a prime candidate for such engineering efforts. nih.gov
Pathway Integration: A heterologous pathway could be constructed in a host organism like E. coli. This would involve expressing an engineered, C-6 specific P450, along with the necessary redox partners.
Blocking Competing Pathways: To channel metabolic flux towards the desired product, competing pathways such as β-oxidation (fatty acid degradation) are often disrupted. This is typically achieved by deleting key genes in the β-oxidation pathway (e.g., fadD or fadE in E. coli). researchgate.net
The table below summarizes genetic engineering strategies applied to enhance the production of related dicarboxylic acids, which could be adapted for this compound.
| Organism | Genetic Modification | Target Product | Key Outcome |
| Candida tropicalis | Deletion of 4 genes in the β-oxidation pathway | Tetradecanedioic acid | Accumulation of 210 g/L of the dicarboxylic acid from methyl myristate. nih.gov |
| Escherichia coli | Expression of CYP153A, ChnD (ADH), and ChnE (ALDH) | Adipate (C6), Suberate (C8), Sebacate (C10) | De novo synthesis of C6-C10 DCAs from glycerol (B35011). nih.gov |
| Escherichia coli | Deletion of fadE and fadD (β-oxidation block), co-expression of FadL (transporter) | ω-Hydroxydecanoic acid | Increased yield of the ω-hydroxy fatty acid. researchgate.net |
Scaling up the production of hydroxy-dicarboxylic acids from the lab to an industrial scale requires careful consideration of bioreactor design and process optimization. The physical and metabolic properties of the fermentation process present several challenges that must be addressed.
Key Bioreactor and Process Parameters:
Oxygen Supply: The initial hydroxylation step catalyzed by cytochrome P450 monooxygenases is oxygen-dependent. The high viscosity of fermentation broths containing long-chain organic acids can severely limit the oxygen transfer rate (OTR). Strategies to enhance oxygen availability include using high-speed agitation, sparging with oxygen-enriched air, or the controlled addition of hydrogen peroxide (H₂O₂), which can be decomposed by endogenous catalases to release oxygen. In studies with Candida tropicalis, H₂O₂ addition not only improved oxygen supply but also induced the expression of P450 enzymes, boosting DCA production by over 25%. sci-hub.se
Mixing and Shear Stress: High viscosity also poses challenges for efficient mixing, which is crucial for maintaining homogeneity in substrate distribution, pH, and temperature. Standard Rushton turbine impellers may create high shear zones that can damage cells. Low-shear designs, such as axial-flow impellers, can improve mixing while minimizing cell damage.
pH Control: The production of acidic compounds like this compound will lead to a decrease in the pH of the culture medium. Maintaining the pH within the optimal range for cell growth and enzyme activity is critical and is typically achieved through the automated addition of a base (e.g., NaOH or NH₄OH).
Fed-Batch Strategy: High concentrations of fatty acid substrates can be toxic to microbial cells. A fed-batch fermentation strategy, where the substrate is fed continuously or intermittently into the bioreactor, is often employed to maintain the substrate concentration below inhibitory levels while ensuring a steady supply for the biocatalytic conversion.
The following table outlines key parameters that would require optimization for the production of this compound in a stirred-tank bioreactor.
| Parameter | Challenge | Optimization Strategy |
| Dissolved Oxygen (DO) | P450 enzymes require O₂; high broth viscosity limits OTR. | High agitation, oxygen-enriched air, H₂O₂ feeding. |
| Agitation | High shear can damage cells; poor mixing leads to gradients. | Use of low-shear impellers (e.g., axial-flow). |
| pH | Acid production lowers pH, inhibiting cell growth and enzyme activity. | Automated addition of base to maintain optimal pH. |
| Substrate Concentration | Substrate toxicity at high concentrations. | Fed-batch feeding strategy to maintain low, non-toxic levels. |
| Temperature | Affects enzyme activity and stability, and cell growth. | Maintain optimal temperature for the specific microbial host and enzymes. |
Enzymatic Conversion Research for this compound
In vitro enzymatic conversion offers an alternative to whole-cell fermentation. This approach uses isolated and often purified enzymes to perform specific reaction steps. This can lead to higher product purity and avoids the complexities of cellular metabolism, though it often requires the costly addition of cofactors.
The synthesis of this compound relies on two key types of enzymatic reactions: hydroxylation and carboxylation (via oxidation).
Hydroxylation Enzymes: Cytochrome P450 monooxygenases are the most prominent enzymes for the hydroxylation of non-activated C-H bonds in fatty acids. nih.gov
Mechanism: These heme-containing enzymes utilize molecular oxygen and a source of reducing equivalents (typically NADPH) to insert one atom of oxygen into the substrate, with the other being reduced to water. researchgate.net
Regioselectivity: The regioselectivity of P450s is determined by the architecture of their active site. For instance, enzymes from the CYP153A family exhibit high regioselectivity for the terminal (ω) position of medium-chain fatty acids. P450 BM3, on the other hand, hydroxylates long-chain fatty acids primarily at the ω-1, ω-2, and ω-3 positions. Achieving specific hydroxylation at the C-6 position would necessitate significant engineering of the substrate-binding pocket of a known P450 to reposition a C12 substrate optimally for catalysis at that site.
Carboxylation Enzymes (via Oxidation Cascade): The conversion of a terminal methyl or hydroxyl group to a carboxylic acid is a two-step oxidation process catalyzed by dehydrogenases.
Alcohol Dehydrogenases (ADHs): These enzymes, often NAD⁺/NADP⁺-dependent, oxidize the terminal hydroxyl group of a ω-hydroxy fatty acid to an aldehyde.
Aldehyde Dehydrogenases (ALDHs): These enzymes catalyze the subsequent oxidation of the aldehyde to a carboxylic acid, completing the formation of the dicarboxylic acid. Genes encoding these enzymes, such as chnD (ADH) and chnE (ALDH) from Acinetobacter sp., have been successfully used in recombinant E. coli to produce DCAs. nih.govnih.gov
| Enzyme Class | Example | Reaction Catalyzed | Key Characteristics |
| Monooxygenase (Hydroxylase) | P450 BM3 | Sub-terminal hydroxylation of fatty acids | High catalytic activity; requires protein engineering for C-6 specificity. |
| Monooxygenase (Hydroxylase) | CYP153A Family | Terminal (ω) hydroxylation of fatty acids | High ω-regioselectivity; requires engineering to shift active site. |
| Alcohol Dehydrogenase | ChnD (Acinetobacter sp.) | ω-hydroxy acid → ω-oxo acid | Part of the ω-oxidation cascade. |
| Aldehyde Dehydrogenase | ChnE (Acinetobacter sp.) | ω-oxo acid → dicarboxylic acid | Final step in dicarboxylic acid formation. |
To improve the economic feasibility of in vitro enzymatic processes, enzyme immobilization is a key strategy. Immobilization enhances enzyme stability, allows for easy separation from the reaction mixture, and enables reuse over multiple cycles.
Immobilization Techniques:
Adsorption: Enzymes are physically adsorbed onto the surface of a carrier (e.g., silica, resins) via weak interactions. This method is simple but can be prone to enzyme leaching.
Covalent Binding: Enzymes are attached to a support via stable covalent bonds. This provides strong attachment but can sometimes affect the enzyme's active site.
Entrapment: Enzymes are trapped within the porous matrix of a polymer gel (e.g., calcium alginate). This is a gentle method but can introduce mass transfer limitations.
Biocatalytic Cascades: A biocatalytic cascade combines multiple enzymatic steps in a single reactor, mimicking the efficiency of metabolic pathways. This approach can overcome unfavorable reaction equilibria, minimize the accumulation of unstable or inhibitory intermediates, and reduce downstream processing costs. nih.gov
A hypothetical biocatalytic cascade for the production of this compound could be designed as a whole-cell system in E. coli:
Step 1 (Hydroxylation): Dodecanedioic acid is transported into an engineered E. coli cell. Inside the cell, an engineered, C-6 specific cytochrome P450 monooxygenase hydroxylates the substrate to produce this compound. The required NADPH cofactor is regenerated by the host cell's central metabolism (e.g., the pentose (B10789219) phosphate (B84403) pathway).
Alternative Cascade: A two-strain or two-enzyme system could be envisioned. The first biocatalyst would convert a C12 fatty acid into dodecanedioic acid via ω-oxidation. The second biocatalyst, containing the engineered C-6 hydroxylase, would then perform the final conversion. A similar two-cell strategy has been demonstrated for the synthesis of ω-amino dodecanoic acid from dodecanoic acid.
This multi-enzyme, one-pot approach represents a highly efficient and sustainable strategy for synthesizing complex molecules like this compound.
Comparative Analysis of Synthetic and Biosynthetic Research Methodologies for this compound Production
The production of this compound, a bifunctional molecule with potential applications in polymers and specialty chemicals, can be approached through both traditional chemical synthesis and emerging biosynthetic routes. Each methodology presents a unique set of advantages and challenges related to selectivity, reaction conditions, environmental impact, and scalability. This analysis delves into a comparison of these strategic approaches, supported by research findings in related areas of chemical and biochemical engineering.
Chemical Synthesis Methodologies
Conventional chemical synthesis of hydroxy dicarboxylic acids typically involves multi-step processes that often require harsh reaction conditions, including high temperatures and pressures, and the use of hazardous reagents. The primary challenge in the chemical synthesis of this compound is achieving regioselectivity—the precise placement of the hydroxyl group at the C-6 position of the dodecanedioic acid backbone.
General chemical approaches that could be adapted for this purpose include:
Oxidation of Alkanes and Fatty Acids: This involves the direct oxidation of C-H bonds. However, achieving selectivity at a specific non-terminal carbon is notoriously difficult, often leading to a mixture of isomers and over-oxidation products. uj.ac.za Catalytic systems using metal complexes have been explored, but these often require stoichiometric amounts of strong oxidants. researchgate.net
Hydroxylation via Halogenation and Substitution: A multi-step process involving the selective halogenation of the dicarboxylic acid followed by nucleophilic substitution to introduce the hydroxyl group. This method can offer better regioselectivity but generates significant waste and involves toxic intermediates.
Ring-Opening of Lactones: Synthesis could potentially proceed through the formation and subsequent ring-opening of a suitable lactone precursor. This approach can provide good control over stereochemistry but may involve complex synthetic steps. uj.ac.za
Biosynthetic Research Methodologies
Biosynthetic methods, leveraging the catalytic machinery of microorganisms or isolated enzymes, offer a promising alternative to traditional chemical synthesis. These approaches are characterized by high specificity and mild reaction conditions, often operating at or near ambient temperature and pressure in aqueous environments. chemistryjournals.net
The primary biosynthetic route for producing hydroxy fatty acids and dicarboxylic acids is through the ω-oxidation pathway . nih.gov This pathway, found in various yeasts and bacteria, can be engineered into industrial microorganisms like Escherichia coli and Candida species. The key enzymes in this pathway are:
Cytochrome P450 Monooxygenases (CYPs): These enzymes are capable of hydroxylating the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) carbons of fatty acids and alkanes with high regioselectivity. researchgate.netnih.gov By selecting or engineering a CYP with the desired regioselectivity, it is theoretically possible to target the C-6 position of dodecanedioic acid or a precursor.
Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These enzymes further oxidize the hydroxyl group to an aldehyde and then to a carboxylic acid, which is essential for the production of dicarboxylic acids. researchgate.net
Research in this area focuses on:
Metabolic Engineering: Modifying the genetic makeup of microorganisms to enhance the expression of key enzymes, block competing metabolic pathways, and improve substrate uptake and product efflux. researchgate.net
Enzyme Engineering: Altering the amino acid sequence of enzymes like CYPs to improve their activity, stability, and selectivity for specific substrates and hydroxylation positions. nih.gov
Comparative Analysis
The choice between synthetic and biosynthetic methodologies for the production of this compound involves a trade-off between established chemical principles and the potential of sustainable biocatalysis. Below is a comparative analysis of key parameters.
| Feature | Chemical Synthesis Methodologies | Biosynthetic Research Methodologies |
| Regioselectivity | Generally low for direct hydroxylation, leading to mixtures of isomers. Achieving high selectivity often requires complex multi-step synthesis with protecting groups. uj.ac.za | Potentially very high due to the inherent specificity of enzymes like cytochrome P450 monooxygenases. researchgate.netnih.gov Enzyme engineering can further enhance selectivity for a specific carbon position. |
| Reaction Conditions | Often require high temperatures, high pressures, and the use of organic solvents and strong acids or bases. vito.be | Typically operate under mild conditions (near ambient temperature and pressure) in aqueous media. chemistryjournals.net |
| Environmental Impact | Can generate significant hazardous waste, including heavy metal catalysts and organic solvents. Often relies on petrochemical feedstocks. researchgate.net | Generally considered more environmentally friendly ("greener") due to the use of renewable feedstocks, biodegradable catalysts (enzymes), and reduced energy consumption. vito.beils.res.in |
| Yield and Productivity | Can achieve high yields and productivity in optimized industrial processes for related bulk chemicals. | For specialty chemicals, yields and product titers can be lower than chemical routes and may require extensive process optimization and metabolic engineering to be economically viable. researchgate.net |
| Scalability | Well-established principles for scaling up chemical processes. | Scaling up fermentation and biocatalytic processes can present challenges related to microbial physiology, enzyme stability, and downstream processing. mdpi.com |
| Feedstock | Primarily reliant on petroleum-based starting materials. | Can utilize renewable feedstocks such as glucose, plant oils, and fatty acids. nih.govgoogle.com |
Detailed Research Findings
While specific research solely focused on this compound is limited, findings on related molecules provide valuable insights.
Biosynthesis of ω-Hydroxy Fatty Acids and Dicarboxylic Acids:
Engineered E. coli expressing a cytochrome P450 from Marinobacter aquaeolei has been used for the ω-hydroxylation of dodecanoic acid, achieving a titer of up to 7.12 mM. researchgate.net This demonstrates the potential for microbial systems to perform selective hydroxylations on C12 chains.
Studies on Candida species have shown the production of long-chain dicarboxylic acids from fatty acids and alkanes, with titers reaching commercially relevant levels for some products. researchgate.net
A techno-economic analysis of a bioprocess for long-chain dicarboxylic acid production from vegetable oils suggests that with process optimization, biosynthetic routes can be competitive with the price of specialty dicarboxylic acids like dodecanedioic acid. researchgate.net
Chemical Synthesis of Related Compounds:
The synthesis of medium-chain dicarboxylic acids from cellulose-derived platform chemicals has been demonstrated, highlighting the potential for using renewable feedstocks in chemical processes. rsc.org
Photocatalytic decarboxylative hydroxylation of carboxylic acids offers a milder alternative to traditional oxidation methods, using visible light and molecular oxygen. organic-chemistry.org However, the selectivity on a long-chain dicarboxylic acid remains a challenge.
Biochemical Pathways and Biological Roles of 6 Hydroxydodecanedioic Acid in Non Mammalian Systems
Role in Microbial Metabolism and Catabolism
The microbial breakdown of fatty acids and their derivatives is a fundamental process in carbon cycling. While specific studies focusing exclusively on the metabolism of 6-hydroxydodecanedioic acid are limited, its structural features suggest a key role for omega-oxidation pathways in its microbial catabolism.
Investigation of Omega-Oxidation Pathways in Bacteria and Fungi
Omega-oxidation (ω-oxidation) is a metabolic pathway that involves the oxidation of the terminal methyl group of a fatty acid. yeastgenome.org This process is an alternative to the more common beta-oxidation pathway and is particularly important for the metabolism of medium- to long-chain fatty acids and dicarboxylic acids. In microorganisms, ω-oxidation is a crucial mechanism for utilizing hydrocarbon substrates.
The pathway is initiated by a hydroxylase enzyme, often a cytochrome P450 monooxygenase, which introduces a hydroxyl group at the ω-carbon. researchgate.net This is followed by the sequential oxidation of the alcohol to an aldehyde and then to a carboxylic acid, resulting in the formation of an α,ω-dicarboxylic acid. researchgate.net This dicarboxylic acid can then be further degraded, typically from both ends, via the β-oxidation pathway. researchgate.netfrontiersin.org
Several bacterial and fungal genera are known to possess active ω-oxidation systems. For instance, certain species of Candida yeast are utilized in the industrial production of long-chain dicarboxylic acids through the ω-oxidation of n-alkanes or fatty acids. frontiersin.org In bacteria, genera such as Pseudomonas and Cupriavidus have been shown to degrade dicarboxylic acids, indicating the presence of the necessary enzymatic machinery. nih.gov
Intermediary Metabolism of Long-Chain Hydroxy Fatty Acids in Microorganisms
This compound represents an intermediate in the complete microbial degradation of dodecanedioic acid or, alternatively, a product of the initial oxidation of a C12 fatty acid. In the context of intermediary metabolism, once formed, this hydroxy dicarboxylic acid would likely undergo further oxidation. The hydroxyl group at the C-6 position could potentially be a target for dehydrogenation to a keto group, followed by subsequent steps of the β-oxidation cycle.
The degradation of dicarboxylic acids in bacteria like Cupriavidus necator H16 involves β-oxidation, with specific enzymes activated in the presence of these substrates. nih.gov It is plausible that this compound would feed into a similar pathway, where it is converted to intermediates that can enter central metabolic pathways like the Krebs cycle.
Enzymatic Transformations and Associated Gene Cluster Research in Microbial Degradation
The enzymatic machinery for ω-oxidation and subsequent β-oxidation of dicarboxylic acids is often encoded by gene clusters. In fungi, the key enzymes include cytochrome P450 monooxygenases (CYPs) and NADPH-cytochrome P450 reductases. researchgate.net Bacterial systems also utilize monooxygenases for the initial hydroxylation step.
Research into the degradation of medium-chain-length dicarboxylic acids in Cupriavidus necator H16 has identified gene clusters containing genes for β-oxidation enzymes, including acyl-CoA ligases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases. nih.gov While these studies did not specifically investigate this compound, the genetic organization provides a model for the likely catabolic pathway. The identification and characterization of specific enzymes and gene clusters responsible for the metabolism of hydroxylated dicarboxylic acids remain an active area of research.
Presence and Function in Plant Biochemistry and Physiology
In the plant kingdom, long-chain hydroxy fatty acids are crucial components of protective biopolymers, namely cutin and suberin, which form the cuticle and suberized cell walls, respectively. These structures play vital roles in preventing water loss, protecting against pathogens, and providing structural support.
Biosynthesis and Metabolism within Plant Cell Walls or Cuticles
Cutin is a polyester (B1180765) primarily composed of C16 and C18 ω-hydroxylated fatty acids. nih.gov Suberin is a more complex polymer found in roots and bark, also containing very-long-chain fatty acids and α,ω-dicarboxylic acids. nih.govwikipedia.org The biosynthesis of these monomers begins with the ω-hydroxylation of fatty acids in the endoplasmic reticulum, a reaction catalyzed by cytochrome P450 enzymes belonging to the CYP86 family. nih.gov
While the most commonly reported monomers of cutin and suberin are C16 and C18 derivatives, the presence of C12 compounds is less documented. However, the enzymatic machinery for fatty acid hydroxylation in plants is diverse, and it is conceivable that this compound could be a minor component or a precursor in the biosynthesis of these complex polymers in certain plant species or tissues. Further detailed compositional analyses of cutin and suberin from a wider range of plants are needed to confirm its presence.
Research on Secondary Metabolite Pathways Involving this compound
Plant secondary metabolites are a diverse group of compounds not directly involved in growth and development but important for environmental interactions. nih.gov To date, there is no direct evidence to suggest that this compound is a component of major secondary metabolite pathways, such as those leading to terpenoids, phenolics, or alkaloids.
However, very-long-chain fatty acids and their derivatives are increasingly recognized for their role in plant signaling, particularly in response to biotic and abiotic stress. researchgate.netnih.gov These lipid molecules can act as signals themselves or as precursors to signaling molecules that regulate plant defense responses. nih.gov While research has primarily focused on longer-chain fatty acids, the possibility that medium-chain hydroxy dicarboxylic acids like this compound could have signaling functions in specific plant-pathogen interactions or stress responses cannot be entirely ruled out and warrants further investigation.
Enzymology and Protein Interactions Research Associated with this compound
The enzymatic production of this compound involves highly specific hydroxylase and dehydrogenase enzymes. Research in this area is crucial for understanding the metabolic pathways and for the potential biotechnological production of this and other valuable hydroxy-dicarboxylic acids.
The regioselectivity of hydroxylation, which determines the position of the hydroxyl group on the carbon chain, is a key aspect of the enzymes involved in this compound synthesis. While a crystal structure of an enzyme specifically bound to this compound or its immediate precursor is not widely available, inferences can be drawn from structurally characterized homologous enzymes that act on similar substrates, such as other fatty acids and dicarboxylic acids.
Cytochrome P450 enzymes, particularly from the CYP52 family in yeasts like Candida tropicalis, and other bacterial P450s, are known to hydroxylate alkanes and fatty acids. nih.govnih.gov The active site of these enzymes is a deep, hydrophobic channel that binds the substrate. The orientation of the substrate within this channel, relative to the heme catalytic center, dictates the position of hydroxylation. For mid-chain hydroxylation, such as at the C-6 position, the substrate must be positioned in a way that this specific carbon is presented to the reactive iron-oxo species of the heme.
Structural studies of enzymes like P450 BM3 from Bacillus megaterium, a well-studied fatty acid hydroxylase, have provided a template for understanding how substrate binding influences regioselectivity. acs.orgmdpi.com Although the natural substrate for P450 BM3 is long-chain fatty acids, which it hydroxylates at sub-terminal positions, its structure has served as a basis for protein engineering efforts to alter its substrate specificity and regioselectivity. acs.org The active site is lined with specific amino acid residues that interact with the substrate, and modifications to these residues can dramatically alter the hydroxylation position. nih.gov
The table below summarizes key structural features of related hydroxylases that provide insights into the potential structure of enzymes acting on dodecanedioic acid.
| Enzyme Family | Organism (Example) | Key Structural Features of Active Site | Relevance to this compound Synthesis |
| CYP52 | Candida tropicalis | Deep hydrophobic channel, specific residues controlling substrate access and orientation. | Known to hydroxylate C12 compounds; regioselectivity can be broad, potentially including C-6. |
| CYP152 | Bacteria | Peroxygenase activity, does not require reductase partners. | Can perform α-hydroxylation of dicarboxylic acids. rsc.org |
| P450 BM3 (CYP102A1) | Bacillus megaterium | Fused heme and reductase domains, well-defined substrate-binding pocket. | Extensively engineered for hydroxylation of non-natural substrates, providing a model for engineering C-6 hydroxylation. nih.gov |
The hydroxylation of a C-H bond in a dicarboxylic acid is a chemically challenging reaction that is efficiently catalyzed by cytochrome P450 monooxygenases. The catalytic cycle of P450 enzymes is well-established and involves the activation of molecular oxygen. semanticscholar.orgnih.gov
The generally accepted mechanism for P450-catalyzed hydroxylation is the "radical rebound" mechanism:
Substrate Binding: The substrate, dodecanedioic acid, binds to the active site of the enzyme.
Reduction: The heme iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state.
Oxygen Binding: Molecular oxygen binds to the ferrous heme.
Oxygen Activation: A second reduction and protonation steps lead to the formation of a highly reactive iron(IV)-oxo porphyrin radical cation species (Compound I).
Hydrogen Abstraction: Compound I abstracts a hydrogen atom from the C-6 position of the dodecanedioic acid, creating a transient carbon radical and an iron(IV)-hydroxo intermediate.
Radical Rebound: The hydroxyl group rebounds from the iron to the carbon radical, forming the this compound product.
The subsequent oxidation of the hydroxyl group to a ketone, if it occurs, would be catalyzed by a dehydrogenase. This reaction typically involves the transfer of a hydride from the substrate to a cofactor such as NAD⁺ or FAD.
Research on various microbial P450 systems, including those from Rhodococcus species, has contributed to the understanding of these mechanisms in the context of steroid and hydrocarbon hydroxylation, which share mechanistic similarities with dicarboxylic acid hydroxylation. nih.govnih.gov
Protein engineering, particularly through directed evolution and site-directed mutagenesis, has emerged as a powerful tool to modify the properties of enzymes for biotechnological applications. nih.gov In the context of this compound synthesis, protein engineering can be used to:
Alter Substrate Specificity: Modify an existing hydroxylase to accept dodecanedioic acid as a substrate if it does not already.
Control Regioselectivity: Engineer the active site to favor hydroxylation at the C-6 position over other positions.
Improve Catalytic Efficiency: Enhance the turnover rate and coupling efficiency of the enzyme to increase product yield.
A prime example of a versatile scaffold for such engineering is P450 BM3. nih.gov Researchers have successfully engineered P450 BM3 to hydroxylate a wide range of non-natural substrates, including alkanes and aromatic compounds, with high regioselectivity. acs.orgnih.gov By modifying key residues in the active site, the substrate channel can be reshaped to accommodate new substrates and to position them precisely for hydroxylation at a desired carbon. For instance, mutations at positions like F87 have been shown to significantly impact substrate binding and regioselectivity. nih.gov
The table below presents examples of protein engineering studies on related hydroxylases, illustrating the potential for creating biocatalysts for this compound production.
| Enzyme | Engineering Strategy | Outcome | Relevance |
| P450 BM3 | Directed Evolution & Site-Directed Mutagenesis | Shifted regioselectivity from sub-terminal to terminal hydroxylation of alkanes. researchgate.net | Demonstrates the feasibility of altering hydroxylation position through targeted mutations. |
| P450 BM3 | Semi-rational Protein Engineering | Achieved 6β-hydroxylation of lithocholic acid. nih.gov | Shows that specific mid-chain hydroxylation can be engineered with high selectivity. |
| Fungal P450 (CYP505A30) | Rational Mutagenesis | Altered regioselectivity of n-alkane hydroxylation. rsc.org | Highlights the transferability of knowledge from one P450 to another for predictable engineering outcomes. |
Advanced Analytical Methodologies for 6 Hydroxydodecanedioic Acid Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is a cornerstone for the analysis of 6-hydroxydodecanedioic acid, enabling its separation from intricate matrices and subsequent quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary prerequisite to increase volatility and thermal stability. jfda-online.comchromatographyonline.com A common approach involves the conversion of the carboxylic acid and hydroxyl functional groups into their corresponding esters and ethers, such as trimethylsilyl (B98337) (TMS) derivatives. scispace.com
The analytical workflow typically begins with sample extraction, often employing liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix. jfda-online.com Following extraction, the sample is derivatized. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for both identification and quantification. core.ac.uk The selection of appropriate internal standards, such as deuterated analogs of the analyte, is crucial for accurate quantification. scispace.com
A typical GC-MS method for a derivatized hydroxy dicarboxylic acid might employ a temperature program to ensure adequate separation of different components in a sample. ekb.eg
Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Example Value |
|---|---|
| Column | Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 50°C, ramp at 5°C/min to 230°C, hold for 2 min, then ramp at 30°C/min to 290°C, hold for 2 min ekb.eg |
| Transfer Line Temp | 260 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV ekb.eg |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-1000 ekb.eg |
This table presents a hypothetical set of parameters and does not represent a specific validated method.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a important tool for the analysis of metabolites in biological samples due to its high sensitivity, specificity, and suitability for non-volatile compounds without the need for derivatization. longdom.orgmednexus.org This makes it particularly well-suited for the direct analysis of this compound in matrices like plasma, urine, and cell extracts. nih.govsemanticscholar.orgnih.gov
In a typical LC-MS/MS workflow, the sample is first subjected to protein precipitation, often with an organic solvent like methanol (B129727). semanticscholar.org The supernatant is then injected into the liquid chromatograph. Reversed-phase chromatography is commonly employed, where the analyte is separated based on its hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to improve peak shape and ionization efficiency. aging-us.com
The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. Tandem mass spectrometry (MS/MS) is then used for quantification, most commonly in the multiple reaction monitoring (MRM) mode. nih.gov This involves selecting the precursor ion of the analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This high specificity minimizes interferences from the matrix. nih.gov The use of stable isotope-labeled internal standards is standard practice for accurate quantification. nih.gov
Table 2: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Example Value |
|---|---|
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) nih.gov |
| Mobile Phase A | Water with 0.1% formic acid aging-us.com |
| Mobile Phase B | Acetonitrile aging-us.com |
| Gradient | A time-programmed gradient from low to high percentage of mobile phase B aging-us.com |
| Flow Rate | 0.45 mL/min aging-us.com |
| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor Ion (m/z) | [M-H]⁻ for this compound |
| Product Ion (m/z) | A characteristic fragment ion |
This table provides an illustrative example of LC-MS/MS parameters.
Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers. In synthetic and biocatalytic research, determining the enantiomeric purity of the product is often crucial. csfarmacie.cz Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is the most common method for separating enantiomers. csfarmacie.cznih.gov
CSPs are designed with a chiral selector immobilized on a solid support. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times. chiraltech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including acidic molecules. csfarmacie.cz The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, is critical for achieving optimal separation. csfarmacie.cz Additives to the mobile phase, such as acids or bases, can also influence the enantiomeric resolution. chiraltech.com
Supercritical fluid chromatography (SFC) with chiral stationary phases is another powerful technique for enantiomeric separation, often providing faster analysis times and reduced solvent consumption compared to HPLC. chiraltech.com
Advanced Spectroscopic and Spectrometric Elucidation Methods
Spectroscopic and spectrometric techniques are indispensable for the structural characterization of this compound, its novel derivatives, and its metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. nih.gov It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships. For this compound and its derivatives, NMR is used to confirm the molecular structure, identify the position of the hydroxyl group, and characterize any modifications to the carbon chain or the carboxylic acid groups. np-mrd.org
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information. The ¹H NMR spectrum will show signals corresponding to the protons on the carbon chain, with their chemical shifts and splitting patterns revealing their local environment. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including the two carbonyl carbons of the dicarboxylic acid. organicchemistrydata.org
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and establishing the complete connectivity of the molecule. researchgate.net These techniques are particularly valuable when analyzing novel derivatives or metabolites where the structure is unknown.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (Carboxyl) | ~175-180 |
| C2 | ~30-35 |
| C3 | ~20-25 |
| C4 | ~25-30 |
| C5 | ~35-40 |
| C6 (CH-OH) | ~65-70 |
| C7 | ~35-40 |
| C8 | ~25-30 |
| C9 | ~25-30 |
| C10 | ~20-25 |
| C11 | ~30-35 |
This table presents predicted chemical shift ranges based on general values for similar functional groups and does not represent experimentally measured values for this specific compound.
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. studymind.co.uknih.gov They are often used for the qualitative identification of compounds and for monitoring the progress of chemical reactions.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR spectrum shows absorption bands characteristic of particular functional groups. For this compound, key characteristic absorptions would include a broad O-H stretching band for the hydroxyl group and the carboxylic acid, and a strong C=O stretching band for the carbonyl groups of the carboxylic acids. mvpsvktcollege.ac.inlibretexts.orgspectroscopyonline.com
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) libretexts.org |
| Hydroxyl | O-H stretch | 3200-3600 (broad) |
| Carboxylic Acid | C=O stretch | 1680-1760 libretexts.org |
This table provides general wavenumber ranges for the indicated functional groups.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound research, Raman spectroscopy can be used for reaction monitoring, for instance, by tracking the disappearance of a reactant's characteristic peak or the appearance of a product's peak. oxinst.comjasco-global.comsigmaaldrich.com This can be done in real-time and in situ, providing valuable kinetic information about a synthesis or biocatalytic process. americanpharmaceuticalreview.com
Electrochemical and Biosensor Development for Research Applications
The advancement of analytical techniques is paramount for deepening the understanding of this compound's role in various biological and environmental systems. Electrochemical sensors and biosensors, in particular, offer the potential for highly sensitive, rapid, and cost-effective analysis. unica.it While specific sensors for this compound are not yet widely reported, the principles established for other hydroxy fatty acids and organic molecules provide a strong foundation for their development. The primary appeal of these technologies lies in their capacity for miniaturization and real-time monitoring, which are critical for applications in bioreactors and environmental studies. unica.itresearchgate.net
Real-time Monitoring of this compound in Bioreactor Systems
Real-time monitoring of metabolite concentrations is crucial for optimizing fermentation and biocatalysis processes. In the production of valuable organic acids, maintaining optimal conditions is key to maximizing yield and productivity. nih.gov For this compound, which can be a product of microbial fermentation, the ability to track its concentration in real-time within a bioreactor would allow for precise control over process parameters such as substrate feeding, pH, and aeration.
The development of an amperometric biosensor for this purpose would likely involve the immobilization of a specific enzyme onto an electrode surface. nih.gov A hypothetical pathway for such a sensor could involve a dehydrogenase enzyme that specifically recognizes and oxidizes the hydroxyl group of this compound. This enzymatic reaction would produce a reduced cofactor (like NADH or FADH2), which can then be electrochemically oxidized at the electrode surface, generating a current proportional to the concentration of this compound. frontiersin.org
The principle is analogous to biosensors developed for other molecules like glucose-6-phosphate, where the enzymatic production of NADPH leads to a detectable signal. nih.gov Challenges in developing such a sensor include identifying or engineering a highly specific and stable dehydrogenase, and optimizing the immobilization process to retain enzyme activity and ensure rapid response times. nih.gov
Table 1: Potential Components of a Hypothetical Biosensor for Real-time Monitoring
| Component | Function | Example Principle |
| Biorecognition Element | Specifically interacts with this compound. | A novel or engineered this compound dehydrogenase. |
| Transducer | Converts the biochemical reaction into a measurable electrical signal. | Amperometric screen-printed electrode that detects the oxidation of an enzymatic cofactor. nih.gov |
| Signal Processing | Amplifies and converts the signal into a concentration reading. | Potentiostat and software to correlate current with concentration. frontiersin.org |
Real-time monitoring using such biosensors could provide invaluable data on reaction kinetics and cellular metabolism, leading to more efficient and controlled bioproduction of this compound.
Development of Sensors for Detection in Environmental Samples for Degradation Studies
Understanding the environmental fate of this compound requires sensitive methods to detect its presence and monitor its degradation in complex matrices like soil and water. The development of dedicated sensors for environmental samples presents unique challenges, including the presence of interfering compounds, low analyte concentrations, and the need for robust and portable devices. ekb.eg
Electrochemical sensors are a promising avenue due to their high sensitivity and potential for on-site analysis. nih.gov A sensor for environmental monitoring might employ a different strategy than a bioreactor sensor. For instance, a non-enzymatic electrochemical sensor could be developed using chemically modified electrodes. The surface of the electrode could be functionalized with materials that have a high affinity for this compound, facilitating its direct electrochemical oxidation or reduction. Materials like metal oxides or boronic acids have been used to create sensors for other organic molecules by facilitating their interaction with the electrode surface. researchgate.netrsc.org
Another approach could be the development of peptide-based sensors, where specific peptides that bind to this compound are immobilized on a sensor chip. ekb.eg Binding events could be detected through changes in fluorescence or other optical properties. These methods have shown promise for detecting polymers in wastewater and could be adapted for smaller organic acids. ekb.eg
Table 2: Comparison of Potential Sensor Technologies for Environmental Degradation Studies
| Sensor Type | Principle of Operation | Advantages | Challenges |
| Enzymatic Biosensor | Enzyme-catalyzed reaction specific to the analyte. | High specificity, high sensitivity. | Enzyme stability in harsh environmental conditions, potential fouling. nih.gov |
| Non-Enzymatic Electrochemical Sensor | Direct electrochemical reaction on a modified electrode surface. | Robustness, lower cost, no need for biological components. researchgate.net | Lower specificity, potential interference from similar compounds in the sample matrix. |
| Peptide-based Optical Sensor | Binding of the analyte to a specific peptide causes a change in optical signal (e.g., fluorescence). | High specificity, potential for multiplexing. | Sensitivity to matrix effects (e.g., pH, ionic strength), photobleaching. ekb.eg |
The validation of such sensors would involve testing against real-world samples and comparing their performance with established laboratory methods like GC-MS or LC-MS to ensure accuracy and reliability in tracking the degradation of this compound in the environment.
Method Validation and Quality Control in this compound Research
Rigorous method validation and stringent quality control (QC) are essential to ensure that data generated in this compound research are reliable, reproducible, and accurate. These practices are critical in metabolomics and other quantitative studies where the compound may be identified as a biomarker or a key metabolite. acs.orgarvojournals.org The fundamental goal is to demonstrate that an analytical method is suitable for its intended purpose.
Key parameters evaluated during method validation for quantitative analysis of this compound, typically using mass spectrometry-based methods, include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, precision, and selectivity.
Table 3: Key Method Validation Parameters in this compound Analysis
| Parameter | Description | Acceptance Criteria Example |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | R² ≥ 0.99 |
| LOD | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 |
| LOQ | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |
| Precision (%RSD) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as intra-day and inter-day variability. | Relative Standard Deviation (RSD) ≤ 15% |
| Accuracy (%Recovery) | The closeness of the measured value to the true value. Often assessed by spiking a known concentration of the analyte into a blank matrix. | 85-115% recovery |
| Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the analyte's retention time. |
In practice, quality control is implemented throughout the analytical workflow. A common and effective QC strategy in metabolomics studies involves the use of pooled QC samples. arvojournals.org These samples are created by combining small aliquots from every study sample, thereby representing the average metabolic profile of the entire sample set. rsc.org These QC samples are then injected at regular intervals throughout the analytical run.
The analysis of these QC samples serves multiple purposes:
System Conditioning: Initial injections of QC samples help to equilibrate the analytical system (e.g., the chromatography column). arvojournals.org
Performance Monitoring: Consistent signal intensity and retention time for analytes like this compound in the QC samples indicate that the analytical system is stable throughout the run.
Data Filtering: Metabolites that show high variance (e.g., a relative standard deviation (RSD) > 30%) across the QC samples are often considered unstable and may be excluded from further statistical analysis. rsc.org
The use of internal standards is also a critical component of quality control, especially for quantification. An isotopically labeled version of this compound would be the ideal internal standard, as it behaves almost identically to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.
Multivariate statistical analyses, such as Principal Component Analysis (PCA), can be applied to the entire dataset, including the QC samples. In a well-controlled analytical run, the QC samples should cluster tightly together in the center of the PCA scores plot, providing a visual confirmation of the data's quality and stability. arvojournals.org Any significant deviation of QC samples can signal an issue with the analytical batch.
Derivatization, Polymerization, and Material Precursor Research Involving 6 Hydroxydodecanedioic Acid
Synthesis of Functional Derivatives for Research Applications
The presence of both hydroxyl and carboxyl functional groups on the same molecule allows for a wide range of chemical transformations. These reactions can be directed to one or both types of functional groups, leading to a diverse array of derivatives with potential applications in various fields of research. The ability to selectively modify these sites is crucial for synthesizing complex molecules and materials.
The two carboxylic acid moieties of 6-hydroxydodecanedioic acid readily undergo esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating a variety of functional derivatives.
Esterification involves the reaction of the carboxylic acid groups with alcohols, typically in the presence of an acid catalyst, to form esters. This process is reversible and can be driven to completion by removing water, a byproduct of the reaction. caymanchem.com The esterification of the carboxyl groups can be used to modify the solubility and reactivity of the molecule or to prepare it for further chemical transformations. For instance, esterification with simple alcohols like methanol (B129727) or ethanol (B145695) can protect the acid groups while other reactions are performed on the hydroxyl group.
Amidation is the reaction of the carboxylic acid groups with amines to form amides. caymanchem.com This reaction often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or the use of coupling agents to facilitate the bond formation. Amidation is a key reaction in the synthesis of polyamides, a major class of engineering plastics. researchgate.net The formation of amides from this compound introduces nitrogen into the molecular structure, which can impart different physical and chemical properties compared to the parent acid or its ester derivatives.
The following table summarizes common catalysts and reagents used in esterification and amidation reactions of carboxylic acids.
Table 1: Catalysts and Reagents for Esterification and Amidation| Reaction | Catalyst/Reagent | Purpose |
|---|---|---|
| Esterification | Sulfuric Acid (H₂SO₄) | Acid catalyst |
| Esterification | p-Toluenesulfonic acid (p-TSA) | Acid catalyst |
| Amidation | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |
| Amidation | Dicyclohexylcarbodiimide (DCC) | Coupling agent |
The secondary hydroxyl group at the C-6 position is a key site for chemical modification. Etherification, oxidation, and reduction reactions at this site can lead to a variety of functional derivatives.
Etherification involves the conversion of the hydroxyl group into an ether by reacting it with an alkyl halide or other electrophilic species. This reaction typically requires a base to deprotonate the hydroxyl group, making it a more potent nucleophile. Etherification can be used to introduce a wide range of functional groups, thereby altering the molecule's polarity, reactivity, and physical properties.
Oxidation of the secondary hydroxyl group would yield a ketone at the C-6 position, transforming this compound into 6-oxododecanedioic acid. This transformation can be achieved using various oxidizing agents. The resulting keto-diacid is a valuable precursor for further chemical synthesis, as the ketone group can undergo a range of reactions, such as reductive amination or aldol (B89426) condensation. Research on the oxidation of similar long-chain hydroxy acids, such as 10,16-dihydroxyhexadecanoic acid, has been conducted to produce monomers like 16-hydroxy-10-oxo-hexadecanoic acid. nih.gov
Reduction of the hydroxyl group is less common as it would lead to the formation of dodecanedioic acid, a simpler dicarboxylic acid. However, if the carboxylic acid groups were first protected, for example as esters, the hydroxyl group could potentially be converted into a better leaving group and then eliminated or substituted.
The synthesis of novel compounds from this compound often requires selective transformations of its functional groups. acs.org This chemoselectivity is crucial when one functional group needs to be modified while the other remains unchanged. nih.gov
For instance, to selectively react at the hydroxyl group, the two carboxylic acid groups can be protected by converting them into esters. After the desired transformation at the hydroxyl site is completed, the ester groups can be hydrolyzed back to carboxylic acids. Conversely, to react selectively at the carboxyl groups, the hydroxyl group can be protected, for example, by forming a silyl (B83357) ether. This protecting group can be easily removed after the desired reaction at the carboxyl sites has been carried out. Such selective transformations are essential for building complex molecules and are a cornerstone of modern organic synthesis. acs.org
Oligomerization and Polymerization Research as a Monomer
This compound is a prime candidate for the synthesis of novel bio-based polyesters due to its A-B-A type structure, where 'A' represents a carboxylic acid and 'B' represents a hydroxyl group. This structure allows it to participate in both self-condensation and copolymerization reactions.
The presence of both hydroxyl and carboxyl functional groups in the same molecule allows for self-polycondensation to form polyesters. semanticscholar.orggoogle.com In this reaction, the hydroxyl group of one monomer reacts with a carboxyl group of another, forming an ester linkage and eliminating a molecule of water. This process can be repeated to form long polymer chains. The secondary hydroxyl group can also participate in the polymerization, potentially leading to branched or cross-linked structures.
Research on analogous long-chain hydroxy acids provides insight into the potential of this compound as a monomer. For example, the melt-condensation of ω-hydroxytetradecanoic acid has been studied using titanium tetraisopropoxide as a catalyst, yielding polyesters with varying molecular weights depending on the reaction conditions. acs.org Similarly, 12-hydroxystearic acid can undergo self-condensation to form a linear macromolecule. google.comnih.gov Enzymatic polymerization of hydroxy acids, such as 10,16-dihydroxyhexadecanoic acid using Candida antarctica lipase (B570770) B (CAL-B), has also been explored as a milder alternative to traditional chemical catalysis. researchgate.netmdpi.com
The following table presents data from a study on the polycondensation of a similar monomer, ω-hydroxytetradecanoate, showing the effect of catalyst concentration on the molecular weight of the resulting polyester (B1180765).
Table 2: Effect of Catalyst Concentration on the Molecular Weight of Poly(ω-hydroxytetradecanoate)| Catalyst Concentration (ppm) | Weight-Average Molecular Weight (Mw) (kDa) |
|---|---|
| 50 | 53 |
| 100 | 78 |
| 200 | 95 |
| 300 | 110 |
Data sourced from a study on the melt-condensation of methyl ω-hydroxytetradecanoic acid. acs.org
This compound can be copolymerized with other bio-based monomers to create polyesters with a wide range of properties. The inclusion of a comonomer can be used to tune characteristics such as melting point, glass transition temperature, flexibility, and biodegradability. mdpi.com
Potential bio-based comonomers include other dicarboxylic acids (e.g., succinic acid, adipic acid, 2,5-furandicarboxylic acid), diols (e.g., 1,4-butanediol), and other hydroxy acids (e.g., lactic acid, 10-hydroxycapric acid). rsc.org For example, the copolymerization of lactic acid with 10-hydroxycapric acid has been shown to produce copolyesters with high thermal stability and ductility. rsc.org The introduction of flexible long-chain monomers like this compound into a polymer backbone, such as one derived from lactic acid or 2,5-furandicarboxylic acid, could enhance the flexibility and impact strength of the resulting material. mdpi.comrsc.org Research has also been conducted on the copolymerization of lactones with hydroxy-acid bioaromatics, demonstrating a methodology to create polymers with enhanced thermal properties. researchgate.net
The following table shows the effect of comonomer ratio on the molecular weight of a bio-based copolyester synthesized from lactic acid (LA) and 10-hydroxycapric acid (HDA).
Table 3: Molecular Weight of Poly(lactic acid-co-10-hydroxy decanoate) Copolymers| LA/HDA Molar Ratio | Weight-Average Molecular Weight (Mw) (Da) |
|---|---|
| 10/0 | 18,500 |
| 9/1 | 25,100 |
| 8/2 | 31,400 |
| 7/3 | 37,900 |
Data sourced from a study on the thermal polycondensation of lactic acid and 10-hydroxycapric acid. rsc.org
Investigation of Polymerization Mechanisms and Kinetics
The polymerization of this compound, a bifunctional monomer containing both hydroxyl and carboxyl functional groups, primarily proceeds through step-growth polycondensation. This process involves the repetitive formation of ester linkages, leading to the synthesis of aliphatic polyesters. The presence of a hydroxyl group mid-chain and carboxylic acids at both ends allows for the formation of branched or cross-linked polymers, distinguishing it from simple ω-hydroxy acids.
Research into the polymerization of hydroxy acids often focuses on enzymatic catalysis as a sustainable alternative to conventional chemical methods. Enzymes, particularly lipases, are studied for their high selectivity and ability to function under mild reaction conditions. The mechanism for lipase-catalyzed polymerization involves the formation of an enzyme-activated monomer intermediate, which then reacts with another monomer or a growing polymer chain.
The kinetics of such polymerizations are complex and depend on several factors, including enzyme concentration, temperature, water removal, and monomer structure. While specific kinetic models for this compound are not extensively detailed in publicly available research, the kinetics can be inferred from studies on similar long-chain hydroxy acids. The rate of polymerization is typically monitored by measuring the decrease in carboxylic acid concentration or the increase in the average molecular weight of the polymer over time. The reaction often follows second-order kinetics, characteristic of step-growth polymerization.
| Parameter | Enzymatic Polymerization | Chemical Polymerization |
| Catalyst | Lipases, Cutinases | Metal salts (e.g., tin octoate), Strong acids |
| Temperature | Mild (40-80 °C) | High (150-250 °C) |
| Selectivity | High (Regio- and stereoselectivity) | Low |
| Mechanism | Enzyme-mediated acyl transfer | Direct esterification, transesterification |
| Kinetics | Michaelis-Menten-like, influenced by substrate inhibition and water activity | Typically second-order kinetics |
| Byproducts | Primarily water | Water, potential side-reaction products |
| Environmental Impact | Generally lower, biodegradable catalysts | Higher, potential metal contamination |
Role as a Chemical Building Block for Advanced Research Compounds
The unique trifunctional structure of this compound—a C12 chain with a secondary hydroxyl group and two terminal carboxyl groups—makes it a versatile building block for a variety of advanced research compounds.
Precursor for Bio-based Surfactants or Emulsifiers (Research Focus on Synthesis and Mechanisms)
This compound is a promising precursor for novel, bio-based surfactants due to its amphiphilic nature. The long carbon chain provides a hydrophobic tail, while the multiple polar functional groups (one hydroxyl, two carboxyl) can serve as or be modified into hydrophilic heads.
Synthesis and Mechanisms: The synthesis of surfactants from this precursor can follow several pathways. The carboxylic acid groups can be reacted with hydrophilic moieties to produce anionic or non-ionic surfactants. For instance, neutralization of one or both carboxyl groups with a base (like sodium hydroxide) would yield an anionic bolaamphiphile—a surfactant with hydrophilic groups at both ends of a hydrophobic spacer.
Alternatively, esterification or amidation reactions can be employed. Reacting the carboxyl groups with polyols like glycerol (B35011) or sugars such as glucose can create non-ionic surfactants with excellent biocompatibility. mdpi.com The mechanism of action for these surfactants involves the reduction of surface tension at interfaces, such as air-water or oil-water. In aqueous solutions, above a critical micelle concentration (CMC), these molecules self-assemble into micelles, encapsulating hydrophobic substances and enabling their dispersion in water. The presence of the mid-chain hydroxyl group could influence packing parameters and micelle geometry, a key area for research.
| Surfactant Type | Potential Synthesis Route | Hydrophilic Head Group(s) | Mechanism of Action |
| Anionic (Bolaamphiphile) | Neutralization with NaOH or KOH | Two carboxylate groups (-COO⁻) | Forms U-shaped conformation at interfaces; can form vesicles or nanotubes in solution. |
| Anionic | Sulfation of the hydroxyl group | One sulfate (B86663) group (-OSO₃⁻), two carboxyl groups | Strong anionic character, potentially low CMC. |
| Non-ionic | Esterification with polyethylene (B3416737) glycol (PEG) | Two polyether chains | Steric stabilization of emulsions; low sensitivity to water hardness. |
| Non-ionic / Bio-based | Amidation with an amino sugar | Two amide-linked sugar moieties | High biocompatibility and biodegradability; potentially low toxicity. researchgate.netrsc.org |
Intermediate in the Synthesis of Specialty Chemicals for Research Purposes
As a trifunctional intermediate, this compound offers multiple reaction sites that can be addressed with high chemo-selectivity. This allows for the synthesis of complex molecules and specialty polymers for research applications.
For example, the hydroxyl group can be used as a handle to introduce other functionalities or to act as a branching point in polymer synthesis. This could lead to polyesters or polyamides with pendant hydroxyl groups, which can alter material properties like hydrophilicity, dye-uptake, and adhesion. These functional polymers are valuable in research for biomedical materials, coatings, and specialty adhesives.
Furthermore, the selective protection and activation of its different functional groups enable its use as a synthon in multi-step organic synthesis. It could be a key starting material for creating chiral molecules, complex lipids, or macrocyclic compounds with unique host-guest properties. Its structure is analogous to intermediates used in the synthesis of certain lipopeptide biosurfactants, which are of great interest in biotechnology and environmental applications. nih.gov
Applications in Supramolecular Chemistry Research
Supramolecular chemistry investigates the formation of complex assemblies through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. longdom.orgresearchgate.net The molecular structure of this compound makes it an excellent candidate for research in this field.
As a bolaamphiphile (after neutralization of the acid groups), it possesses two polar head groups separated by a hydrophobic C12 spacer. In aqueous media, such molecules are known to self-assemble into a variety of fascinating nanostructures, including monolayers, U-shaped micelles, vesicles (liposomes), and nanotubes. researchgate.net The presence of the hydroxyl group at the C6 position adds an extra site for hydrogen bonding, which could significantly influence the packing and stability of these assemblies.
Researchers can investigate how factors like pH, temperature, and ionic strength affect the self-assembly behavior of this compound. These supramolecular structures have potential applications in drug delivery, where they can encapsulate therapeutic agents, and in materials science for the creation of hydrogels or functional membranes. The ability to form ordered structures makes this molecule a valuable tool for fundamental research into the principles of molecular self-organization. nih.gov
Environmental Fate and Biodegradation Research of 6 Hydroxydodecanedioic Acid
Microbial Degradation Pathways and Microorganism Identification
Microbial catabolism is anticipated to be the principal mechanism for the ultimate degradation of 6-hydroxydodecanedioic acid in the environment. Studies on similar dicarboxylic acids have established general pathways that are likely applicable.
The biodegradation of dicarboxylic acids has been observed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, suggesting that this compound is unlikely to persist in microbially active environments.
Aerobic Degradation: In aerobic settings, such as surface waters and topsoil, bacteria are capable of utilizing dicarboxylic acids as a sole carbon and energy source. The degradation pathway for structurally similar medium-chain-length DCAs in bacteria like Cupriavidus necator H16 involves the β-oxidation cycle, a well-established metabolic route for fatty acids. nih.gov This process systematically shortens the carbon chain, ultimately leading to mineralization. The presence of a hydroxyl group on the C6 position of this compound suggests an initial oxidation of this alcohol to a ketone, a common enzymatic reaction, before the molecule enters the β-oxidation pathway.
Anaerobic Degradation: In anaerobic environments like sediments and waterlogged soils, the degradation of long-chain DCAs is also well-documented. uni-konstanz.deoup.comoup.comd-nb.info Methanogenic enrichment cultures have been shown to ferment DCAs (C6-C10) stoichiometrically to acetate (B1210297) and methane. uni-konstanz.deoup.comd-nb.info This process occurs through a syntrophic association between proton-reducing acetogens, which carry out the initial breakdown, and hydrogen-utilizing methanogens, which maintain thermodynamically favorable conditions by consuming hydrogen gas. uni-konstanz.deoup.comnih.gov The primary mechanism of chain shortening in these anaerobic systems is also β-oxidation, rather than an initial decarboxylation. uni-konstanz.deoup.com For a C12 dicarboxylic acid, this pathway would proceed by removing two-carbon units sequentially.
The table below summarizes the expected degradation behavior in different environmental compartments based on studies of analogous compounds.
| Environmental Compartment | Predominant Condition | Expected Primary Degradation Pathway | Key Microbial Players (Inferred) | Final Products (Inferred) |
| Surface Water | Aerobic | β-oxidation | Pseudomonas, Cupriavidus | Carbon Dioxide, Water, Biomass |
| Topsoil | Aerobic | β-oxidation | Diverse soil bacteria and fungi | Carbon Dioxide, Water, Biomass |
| Sediments | Anaerobic | Syntrophic β-oxidation | Syntrophomonadaceae, Methanogens | Methane, Carbon Dioxide, Biomass |
| Waterlogged Soil | Anaerobic | Syntrophic β-oxidation | Syntrophomonadaceae, Methanogens | Methane, Carbon Dioxide, Biomass |
While no microbial strains have been specifically isolated for the degradation of this compound, studies on other DCAs have identified key groups of microorganisms.
Under aerobic conditions, bacteria from the genera Pseudomonas and Acinetobacter have been noted for their capability to degrade and utilize various dicarboxylic acids. researchgate.net The bacterium Cupriavidus necator H16 has been studied in detail for its ability to catabolize medium-chain DCAs like adipic acid (C6) and sebacic acid (C10). nih.gov
In anaerobic settings, the breakdown of long-chain fatty acids and dicarboxylic acids is carried out by specialized syntrophic bacteria. Bacteria belonging to the families Syntrophomonadaceae and Syntrophaceae are known to be responsible for the β-oxidation of these compounds in close association with methanogenic archaea. nih.gov It is highly probable that members of these microbial families would be involved in the anaerobic catabolism of this compound.
The enzymatic pathway for this compound catabolism is inferred to be a modification of the well-understood fatty acid and dicarboxylic acid degradation routes. The process would begin with activation of one of the terminal carboxyl groups to a coenzyme A (CoA) thioester.
Following this activation, the core catabolic route is β-oxidation. nih.gov This cyclical pathway involves a sequence of four key enzymatic reactions:
Acyl-CoA Dehydrogenase: Introduces a double bond between the α- and β-carbons.
Enoyl-CoA Hydratase: Adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.
3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the β-hydroxyl group to a ketone. This step would be analogous to the initial oxidation required for the pre-existing C6 hydroxyl group in this compound.
β-Ketothiolase: Cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA unit and a dicarboxylyl-CoA that is two carbons shorter.
This cycle would repeat until the molecule is fully broken down. The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 under aerobic conditions, or be converted to acetate in anaerobic pathways. nih.govwikipedia.org The presence of the hydroxyl group at the C6 position likely requires an initial oxidation by a dehydrogenase to form 6-oxododecanedioic acid before β-oxidation proceeds.
Environmental Transformation and Persistence Research
Beyond biodegradation, the persistence of this compound is influenced by abiotic transformation processes and its physical tendency to sorb to soil and sediment particles.
Photodegradation: In sunlit surface waters, organic molecules can undergo photodegradation. Direct photolysis, where the molecule itself absorbs light, is unlikely to be a significant pathway for a saturated aliphatic compound like this compound, which lacks significant chromophores that absorb solar radiation. However, indirect photodegradation can occur through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). While specific studies on this compound are not available, research on other DCAs indicates that ozonolysis and photoinduced ozonolysis are not considered significant atmospheric removal pathways, suggesting slow photochemical degradation rates in water as well. mcgill.ca The presence of photosensitizers in natural waters, such as dissolved organic matter, could potentially accelerate this process. researchgate.net
Hydrolysis: Hydrolysis is a chemical reaction with water that breaks down certain functional groups. The this compound molecule consists of alkane chains, carboxyl groups, and a secondary alcohol group. None of these functional groups are readily susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). esisresearch.orgbritannica.com Therefore, hydrolysis is not considered a significant transformation pathway for this compound in aquatic environments.
The mobility and bioavailability of this compound in the subsurface are controlled by its sorption to soil and sediment particles. As a dicarboxylic acid, its sorption behavior is expected to be highly dependent on soil pH and the mineralogical composition of the soil. nih.gov
Studies on the adsorption of various DCAs (from C4 to C9) onto clay minerals like kaolinite (B1170537) and montmorillonite (B579905) have shown that sorption is strongly pH-dependent, with the highest adsorption occurring at acidic pH (e.g., pH 4). nih.gov This is because at lower pH, the carboxyl groups are less dissociated (less negatively charged), reducing electrostatic repulsion from negatively charged clay surfaces. Furthermore, sorption was found to increase with the length of the aliphatic carbon chain, indicating the role of hydrophobic interactions. nih.gov
Given its C12 backbone, this compound would be expected to exhibit stronger sorption than shorter-chain DCAs. The sorption capacity is generally greater for montmorillonite than for kaolinite. nih.gov This sorption to soil organic matter and clay particles will reduce its concentration in the aqueous phase, thereby decreasing its transport potential and bioavailability for microbial degradation. The interaction can be through outer-sphere complexation in aqueous environments or stronger inner-sphere complexation under dry conditions. nih.gov
The table below summarizes the key findings from a study on the sorption of analogous dicarboxylic acids to clay minerals.
| Dicarboxylic Acid | Chain Length | Relative Sorption at Acidic pH |
| Succinic Acid | C4 | Low |
| Glutaric Acid | C5 | Moderate |
| Adipic Acid | C6 | High |
| Azelaic Acid | C9 | Very High |
Data adapted from research on dicarboxylic acid adsorption on clay minerals. nih.gov This trend suggests that the longer C12 chain of this compound would lead to significant sorption, particularly in acidic soils rich in clay and organic matter.
Insufficient Data to Generate a Detailed Report on the Environmental Fate of this compound
Despite a comprehensive search of available scientific literature, there is a significant lack of specific research on the environmental fate and biodegradation of the chemical compound this compound. Consequently, it is not possible to generate a thorough and informative article that adheres to the detailed outline provided in the user's request, including specific data on microbial community responses and biotransformation in complex environmental matrices.
General scientific understanding of similar compounds, such as long-chain dicarboxylic acids and hydroxy fatty acids, can offer some theoretical insights. For instance, it is known that certain microorganisms, including yeasts of the genus Candida, can produce long-chain dicarboxylic acids from fatty acids through a process called ω-oxidation. The subsequent degradation of these dicarboxylic acids is generally understood to occur via β-oxidation, a common metabolic pathway for breaking down fatty acids. There is also evidence of the enzymatic conversion of a related compound, 12-hydroxydodecanoic acid, to dodecanedioic acid.
Furthermore, studies on the impact of various organic acid amendments on soil ecosystems indicate that the introduction of such compounds can influence the structure and activity of soil microbial communities. However, these findings are general and not specific to this compound.
The absence of direct research pertaining to this compound means that no data is available to populate the specific subsections of the requested article, namely:
Ecological Impact Research in Model Ecosystems (Excluding Direct Toxicity to Higher Organisms)
Biotransformation in Complex Environmental Matrices:There is no available information on the degradation pathways, metabolic intermediates, or final breakdown products of this compound in environments such as soil, sediment, or water.
Without dedicated studies on this compound, any attempt to create the requested article would be based on speculation and extrapolation from related but distinct chemical compounds, which would not meet the required standards of scientific accuracy and detail. Therefore, the generation of an article with the specified structure and content, including data tables, is not feasible at this time.
Computational and Theoretical Studies on 6 Hydroxydodecanedioic Acid
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and intermolecular interactions of 6-hydroxydodecanedioic acid.
The conformational flexibility of this compound is primarily governed by the rotation around its numerous carbon-carbon single bonds. MD simulations, employing force fields such as the General Amber Force Field (GAFF) or CHARMM, can explore the potential energy surface of the molecule and identify its preferred conformations in different environments (e.g., in a vacuum, in an aqueous solution, or in a nonpolar solvent). The analysis of dihedral angle distributions for key bonds along the carbon chain can reveal the most populated conformational states.
Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the behavior of this compound. The presence of two carboxylic acid groups and one hydroxyl group allows for the formation of a complex network of hydrogen bonds, both intramolecularly and intermolecularly. MD simulations can quantify the extent and dynamics of these hydrogen bonds, providing insights into the aggregation and self-assembly of this compound molecules.
Table 1: Simulated Conformational Preferences of this compound in Aqueous Solution
| Dihedral Angle | Most Probable Angle (degrees) | Conformation |
| C1-C2-C3-C4 | 180 | Anti |
| C4-C5-C6-C7 | 60, 180, -60 | Gauche, Anti |
| C5-C6-C7-C8 | 60, 180, -60 | Gauche, Anti |
| C9-C10-C11-C12 | 180 | Anti |
Note: This data is illustrative and based on typical behavior of long-chain dicarboxylic acids in MD simulations.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. Methods such as Density Functional Theory (DFT) are widely used to investigate the properties of molecules like this compound. The B3LYP functional with a 6-31G* basis set is a common choice for such calculations, offering a good balance between accuracy and computational cost.
These calculations can determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.
Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G*)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
Note: This data is hypothetical and represents typical values for similar hydroxy dicarboxylic acids.
Reaction Mechanism Elucidation using Computational Methods for Synthetic and Biocatalytic Processes
Computational methods are invaluable for elucidating the detailed mechanisms of chemical and biochemical reactions. For the synthesis of this compound, computational studies can model the reaction pathways, identify transition states, and calculate activation energies, thereby providing insights into the reaction kinetics and selectivity.
In the context of biocatalysis, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful. These methods treat the reactive center of an enzyme and its substrate with a high level of quantum mechanical theory, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. This approach allows for the study of enzyme-catalyzed reactions, such as the hydroxylation of a precursor molecule to form this compound. For instance, the mechanism of hydroxylation by cytochrome P450 enzymes can be investigated, detailing the role of the iron-oxo intermediate and the protein environment in controlling the regio- and stereoselectivity of the reaction. nih.govacs.orgnih.gov
Table 3: Calculated Activation Energies for a Proposed Biocatalytic Hydroxylation Step to Form this compound (QM/MM)
| Reaction Step | Activation Energy (kcal/mol) |
| Hydrogen Abstraction | 15.2 |
| Radical Rebound | 5.8 |
Note: This data is illustrative and based on published QM/MM studies of similar enzymatic reactions. nih.govnih.gov
Docking Studies and Enzyme-Substrate Binding Simulations for Biosynthesis Research
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as an enzyme. For the biosynthesis of this compound, docking studies can be used to model the binding of a substrate molecule into the active site of a hydroxylating enzyme, such as a cytochrome P450. nih.gov These studies can identify the key amino acid residues involved in substrate recognition and binding.
Following docking, molecular dynamics simulations of the enzyme-substrate complex can provide a dynamic view of the binding interactions and the conformational changes that may occur upon substrate binding. These simulations can help to understand the factors that determine the substrate specificity and the positioning of the substrate for catalysis. The insights gained from docking and MD simulations are crucial for understanding the natural biosynthetic pathway of this compound and can guide protein engineering efforts to improve the efficiency or alter the selectivity of the enzyme. nih.gov
Table 4: Predicted Binding Interactions of a Precursor to this compound in the Active Site of a Cytochrome P450 Enzyme
| Interacting Residue | Interaction Type | Distance (Å) |
| Arginine | Hydrogen Bond (with carboxylate) | 2.8 |
| Phenylalanine | Hydrophobic Interaction (with alkyl chain) | 3.5 |
| Leucine | Hydrophobic Interaction (with alkyl chain) | 3.9 |
| Threonine | Hydrogen Bond (with hydroxyl group) | 3.1 |
Note: This data is a hypothetical representation based on known interactions of long-chain fatty acids with cytochrome P450 enzymes. nih.gov
Future Research Directions and Emerging Paradigms in 6 Hydroxydodecanedioic Acid Studies
Integration with Systems Biology and Omics Technologies for Comprehensive Understanding of its Biological Roles
A deeper understanding of the biosynthesis and physiological roles of 6-hydroxydodecanedioic acid necessitates a holistic, systems-level approach. The integration of various "omics" technologies is central to this endeavor. nih.govresearchgate.net These technologies provide a comprehensive view of the molecular landscape of an organism, from its genetic blueprint to its metabolic output. nih.gov
Genomics and Transcriptomics: These disciplines allow for the identification of genes encoding the enzymes involved in the synthesis of this compound. By analyzing the genome and transcriptome of microorganisms that produce this compound, researchers can pinpoint the specific enzymes, such as cytochrome P450 monooxygenases, responsible for the hydroxylation of dodecanedioic acid. frontiersin.org Furthermore, comparative genomics can reveal evolutionary relationships and novel enzymatic functionalities across different species.
Proteomics: This involves the large-scale study of proteins. In the context of this compound, proteomics can be used to quantify the expression levels of key enzymes in the biosynthetic pathway under different conditions. This information is crucial for identifying metabolic bottlenecks and optimizing production strains. mdpi.com
Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics provides a direct snapshot of the physiological state of an organism. nih.gov This can be used to trace the metabolic flux through the biosynthetic pathway of this compound, identify intermediate compounds, and understand how its production is regulated within the cell. nih.gov
The integration of these omics datasets through bioinformatics and computational modeling will enable the reconstruction of the complete metabolic network associated with this compound. frontiersin.org This systems biology approach will not only enhance our fundamental knowledge but also provide a rational basis for the targeted genetic engineering of microorganisms for improved production. nih.govresearchgate.net
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Application in this compound Research | Potential Insights |
|---|---|---|
| Genomics | Identification of genes encoding hydroxylating enzymes (e.g., P450s). | Discovery of novel biocatalysts. |
| Transcriptomics | Analysis of gene expression levels under different production conditions. | Understanding of regulatory mechanisms. |
| Proteomics | Quantification of key biosynthetic enzymes. | Identification of metabolic bottlenecks. |
| Metabolomics | Tracing of metabolic flux and identification of pathway intermediates. | Optimization of metabolic pathways. |
Exploitation of Synthetic Biology and Metabolic Engineering for Novel and Efficient Production Routes
The development of sustainable and economically viable methods for producing this compound heavily relies on the fields of synthetic biology and metabolic engineering. nih.govsciepublish.com These disciplines focus on the design and modification of biological systems for the production of valuable chemicals. dtu.dkyoutube.com
Recent successes in the microbial production of related compounds, such as ω-hydroxydodecanoic acid and dodecanedioic acid, have laid the groundwork for the biosynthesis of this compound. rsc.org For instance, engineered strains of Escherichia coli and yeasts like Candida tropicalis have been developed to produce these precursor molecules. nih.govnih.gov
Future research will focus on:
Pathway Construction: Assembling novel biosynthetic pathways in microbial hosts like E. coli or Saccharomyces cerevisiae by introducing heterologous genes encoding the necessary enzymes. nih.gov
Enzyme Engineering: Modifying the catalytic properties of key enzymes, such as cytochrome P450 monooxygenases, to improve their activity, selectivity, and stability. frontiersin.orgnih.gov
Host Strain Optimization: Engineering the metabolism of the host organism to increase the supply of precursors and cofactors, and to enhance the tolerance to potentially toxic intermediates or products. jjis.or.kr
Advanced Genetic Tools: Utilizing tools like CRISPR-Cas9 for precise and efficient genome editing to rapidly construct and optimize production strains. rsc.org
The ultimate goal is to develop robust microbial cell factories that can efficiently convert renewable feedstocks into this compound at an industrial scale.
Advanced Catalysis and Reaction Engineering for Sustainable Synthesis of this compound
While biotechnological routes are promising, advances in chemical catalysis and reaction engineering are also crucial for the sustainable synthesis of this compound. uwaterloo.cacam.ac.uk The focus is on developing green and efficient chemical processes that minimize waste and energy consumption. wustl.edu
Key areas of research include:
Selective Oxidation: Developing catalysts that can selectively hydroxylate dodecanedioic acid at the 6-position. This is a significant challenge due to the presence of multiple C-H bonds with similar reactivity. nih.gov
Biocatalysis in Vitro: Using isolated enzymes or whole-cell biocatalysts in controlled reactor environments to perform specific transformations. This approach can offer high selectivity under mild reaction conditions. researchgate.net
Process Intensification: Designing innovative reactor configurations and integrated separation processes to improve reaction efficiency, reduce capital costs, and minimize environmental impact. wustl.edu
Catalyst Development: Creating novel catalysts, including those based on earth-abundant metals, to replace traditional, more hazardous reagents. researchgate.netnih.gov
The integration of biocatalysis with chemical catalysis offers a particularly powerful approach, where an enzymatic step can be used to achieve a difficult selective transformation, followed by more traditional chemical steps to complete the synthesis. researchgate.net
Development of High-Throughput Screening Methods for Enzyme Discovery and Optimization
The discovery and engineering of highly efficient enzymes are critical bottlenecks in the development of biocatalytic processes for this compound production. High-throughput screening (HTS) methods are essential for rapidly evaluating large libraries of enzyme variants to identify those with improved properties. nih.govresearchgate.net
Future research in this area will involve:
Assay Development: Creating sensitive and reliable assays that can detect the desired enzymatic activity (i.e., the hydroxylation of dodecanedioic acid) in a high-throughput format. nih.gov This may involve the use of colorimetric, fluorescent, or mass spectrometry-based methods.
Microfluidics and Droplet-Based Screening: Utilizing microfluidic devices to perform millions of individual enzymatic reactions in picoliter-sized droplets, allowing for ultra-high-throughput screening.
Computational and In Silico Screening: Employing computational methods to predict the effect of mutations on enzyme structure and function, thereby reducing the size of the experimental library that needs to be screened.
These HTS technologies will accelerate the discovery of novel enzymes from natural sources (metagenomics) and the directed evolution of existing enzymes for enhanced performance in the synthesis of this compound. researchgate.net
Exploring Unconventional Sources and Feedstocks for Biosynthesis Research
The sustainability of any bio-based production process is intrinsically linked to the availability and cost of the feedstock. warf.org While traditional feedstocks like glucose are widely used, there is a growing interest in exploring unconventional and non-food feedstocks to avoid competition with food production and reduce costs.
For the biosynthesis of this compound, promising unconventional feedstocks include:
Plant Oils and Fatty Acids: Vegetable oils are a rich source of fatty acids that can be converted into dicarboxylic acids and their hydroxylated derivatives. nih.govresearcher.lifecnr.it For example, coconut oil is a source of lauric acid, a precursor to dodecanedioic acid. researchgate.net
Lignocellulosic Biomass: This abundant and non-food feedstock can be broken down into sugars that can then be used by microorganisms for fermentation. acs.org
Waste Streams: Utilizing waste products from agriculture and industry as feedstocks can contribute to a circular economy and reduce the environmental footprint of the production process.
The development of microbial strains that can efficiently utilize these unconventional feedstocks is a key research challenge that will require a combination of metabolic engineering and process optimization. nih.gov
Table 2: Potential Unconventional Feedstocks for this compound Production
| Feedstock Category | Specific Examples | Advantages |
|---|---|---|
| Plant Oils | Coconut oil, soybean oil | High in fatty acid precursors. nih.govresearcher.life |
| Lignocellulosic Biomass | Agricultural residues, forestry waste | Abundant and non-food based. |
| Industrial Waste Streams | Glycerol (B35011) from biodiesel production | Contributes to a circular economy. |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science with this compound as a Central Molecule
The unique bifunctional nature of this compound, with its two carboxylic acid groups and one hydroxyl group, makes it a versatile platform chemical with potential applications in materials science. Realizing this potential will require a highly interdisciplinary research approach that integrates chemistry, biology, and materials science.
Future interdisciplinary research will likely focus on:
Polymer Synthesis: Using this compound as a monomer to create novel polyesters and polyamides with unique properties. The hydroxyl group can be used to introduce branching or to modify the polymer backbone, leading to materials with tailored thermal and mechanical properties.
Biomaterials Development: Exploring the use of this compound-based polymers in biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and biodegradable implants.
Structure-Property Relationships: Combining computational modeling and experimental characterization to understand how the molecular structure of this compound influences the macroscopic properties of the resulting materials.
By fostering collaborations between chemists, biologists, and materials scientists, the full potential of this compound as a central molecule in the development of new and sustainable materials can be realized.
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate binding affinities with enzymes (e.g., fatty acid hydroxylases). Parameterize force fields using crystallographic data from homologous proteins .
- Docking Studies : Apply AutoDock Vina to predict binding poses, focusing on hydrogen-bonding interactions between the hydroxyl group and catalytic residues .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer mechanisms during enzymatic catalysis, validating results with experimental kinetic data (e.g., kcat/KM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
